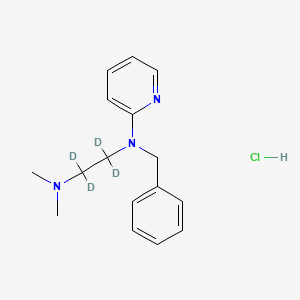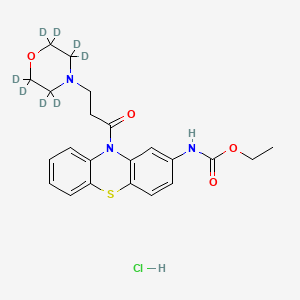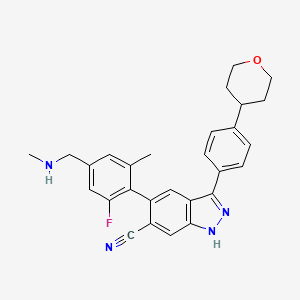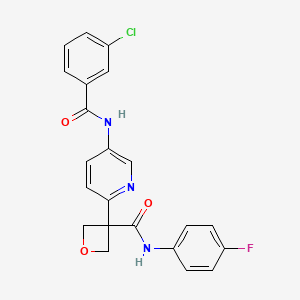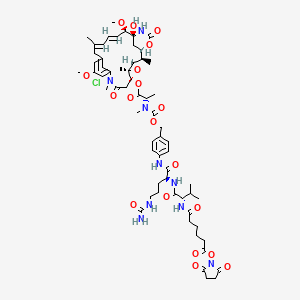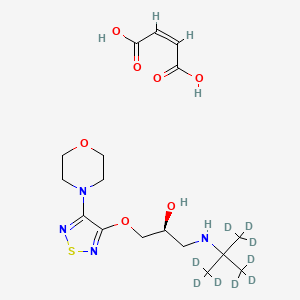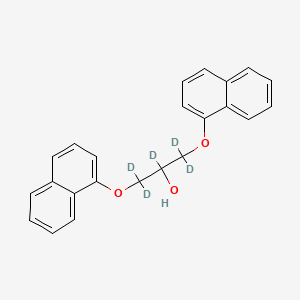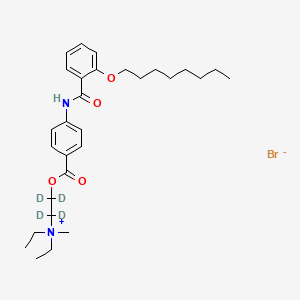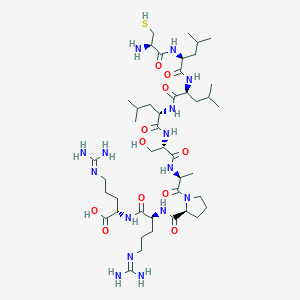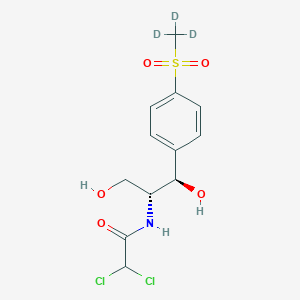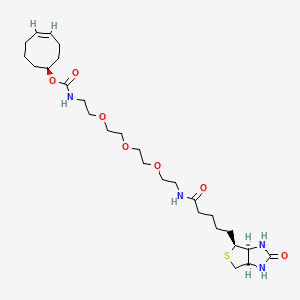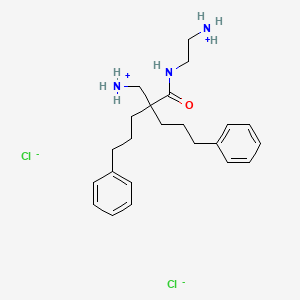
LTX-401 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LTX-401 (dihydrochloride) is an oncolytic amino acid derivative designed for the local treatment of solid tumors. It targets the Golgi apparatus and induces necrotic cell death, followed by the release of immunogenic cell death mediators. This compound has shown significant potential in inducing antitumor immune responses, making it a promising candidate for cancer immunotherapy .
Preparation Methods
The synthetic routes and reaction conditions for LTX-401 (dihydrochloride) are not extensively detailed in the available literature. it is known that LTX-401 is an amino acid derivative, suggesting that its synthesis involves standard peptide synthesis techniques. Industrial production methods likely involve large-scale peptide synthesis, purification, and formulation processes .
Chemical Reactions Analysis
LTX-401 (dihydrochloride) undergoes several types of chemical reactions, primarily focusing on its interaction with cellular components. The compound induces necrotic cell death, which is characterized by the release of high-mobility group box 1 protein, ATP, and cytochrome c. These reactions are crucial for its oncolytic activity and the subsequent immune response .
Scientific Research Applications
LTX-401 (dihydrochloride) has been extensively studied for its applications in cancer research. It has shown efficacy in inducing antitumor immune responses in experimental models of hepatocellular carcinoma and melanoma. The compound’s ability to induce immunogenic cell death makes it a valuable tool for studying cancer immunotherapy.
Mechanism of Action
LTX-401 (dihydrochloride) exerts its effects by targeting the Golgi apparatus, leading to the destruction of its structure. This results in necrotic cell death and the release of immunogenic cell death mediators such as high-mobility group box 1 protein, ATP, and cytochrome c. These mediators stimulate the immune system, leading to antitumor immune responses. The compound’s ability to induce tumor-specific immune responses and protect against tumor rechallenge highlights its potential as an immunotherapeutic agent .
Comparison with Similar Compounds
LTX-401 (dihydrochloride) is similar to other oncolytic compounds such as LTX-315. Both compounds are designed for local immunotherapy and have shown efficacy in inducing antitumor immune responses. LTX-401 has a unique mechanism of action, targeting the Golgi apparatus and inducing necrotic cell death. This sets it apart from other oncolytic compounds that may have different targets and mechanisms of action .
Similar Compounds::- LTX-315
- DTT-205
- DTT-304
LTX-401’s unique targeting of the Golgi apparatus and its ability to induce immunogenic cell death make it a promising candidate for cancer immunotherapy and a valuable tool for scientific research .
Properties
Molecular Formula |
C23H35Cl2N3O |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[2-(2-azaniumylethylcarbamoyl)-5-phenyl-2-(3-phenylpropyl)pentyl]azanium;dichloride |
InChI |
InChI=1S/C23H33N3O.2ClH/c24-17-18-26-22(27)23(19-25,15-7-13-20-9-3-1-4-10-20)16-8-14-21-11-5-2-6-12-21;;/h1-6,9-12H,7-8,13-19,24-25H2,(H,26,27);2*1H |
InChI Key |
GYDPAWIYVHOSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)(C[NH3+])C(=O)NCC[NH3+].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


